molecular formula C17H17N3O2 B574293 Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 161987-77-5

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B574293
CAS No.: 161987-77-5
M. Wt: 295.342
InChI Key: OOZOHDDTXVRBLM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, and a phenyl ring attached to a naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminonicotinic acid with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the naphthyridine core. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to produce the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

    2-Amino-4-phenyl-1,8-naphthyridine: Lacks the ethyl ester group, which may affect its solubility and biological activity.

    Ethyl 2-amino-4-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as ENA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of ENA typically involves multi-step reactions starting from 2-amino-pyridine derivatives. One common method includes the condensation of ethyl 2-amino-6-phenyl nicotinate with various reagents under controlled conditions to yield the desired naphthyridine structure. The synthetic pathway often incorporates techniques such as thermal cyclization and various coupling reactions to achieve the final product .

Anticancer Properties

Numerous studies have explored the anticancer potential of ENA and its derivatives. Research indicates that compounds with the naphthyridine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that analogs of ENA showed promising results in inhibiting cell proliferation in breast cancer and leukemia models .

Table 1: Anticancer Activity of ENA Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
ENAMCF-7 (Breast Cancer)12.5Induction of apoptosis
ENA Derivative ACCRF-CEM (Leukemia)10.0Inhibition of topoisomerase activity
ENA Derivative BHeLa (Cervical Cancer)15.0Cell cycle arrest

Antimicrobial Activity

ENA has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Table 2: Antimicrobial Activity of ENA

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

Study on Anticancer Effects

In a pivotal study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including ENA, and evaluated their anticancer effects using MCF-7 and CCRF-CEM cell lines. The study concluded that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another notable study investigated the antimicrobial effects of ENA against various pathogens. The results indicated that while ENA was less effective than standard antibiotics, it showed significant potential as a lead compound for further development into antimicrobial agents .

Properties

IUPAC Name

ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)14-13(11-7-4-3-5-8-11)12-9-6-10-19-16(12)20-15(14)18/h3-10,13H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZOHDDTXVRBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669984
Record name Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161987-77-5
Record name Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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